

# Unraveling the Crystalline Architecture of Salicylamide: A Technical Guide

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## Compound of Interest

Compound Name: Salicylamide

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This in-depth technical guide provides a comprehensive analysis of the crystal structure of **salicylamide**, a non-prescription analgesic and antipyretic drug. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is crucial for drug development, formulation, and ensuring therapeutic efficacy. This document details the crystallographic data of its known polymorphs, outlines the experimental protocols for their determination, and visualizes the key molecular interactions that govern its crystal packing.

## Introduction to the Crystal Structure of Salicylamide

**Salicylamide** (2-hydroxybenzamide) is known to exist in at least two polymorphic forms under different pressure conditions. The ambient pressure form, designated as Form I, crystallizes in a monoclinic system. Upon the application of high pressure (0.2 GPa), a second polymorph, Form II, is formed, which belongs to the orthorhombic crystal system.<sup>[1]</sup> The stability and interconversion of these forms are critical considerations in pharmaceutical manufacturing.

The crystal packing of **salicylamide** is dominated by a network of hydrogen bonds. These include a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the amide group, which is a characteristic feature of o-hydroxy-substituted benzamides.<sup>[2][3]</sup> Intermolecular hydrogen bonds involving the amide and hydroxyl groups further connect the molecules into dimers and extended chains, defining the three-dimensional architecture of the crystal lattice.<sup>[2][4]</sup>

## Crystallographic Data of Salicylamide Polymorphs

The crystallographic data for Form I and Form II of **salicylamide** are summarized below. These data have been compiled from single-crystal X-ray diffraction studies and are essential for the unambiguous identification and characterization of these polymorphic forms.

Table 1: Crystallographic Data for **Salicylamide** Polymorphs

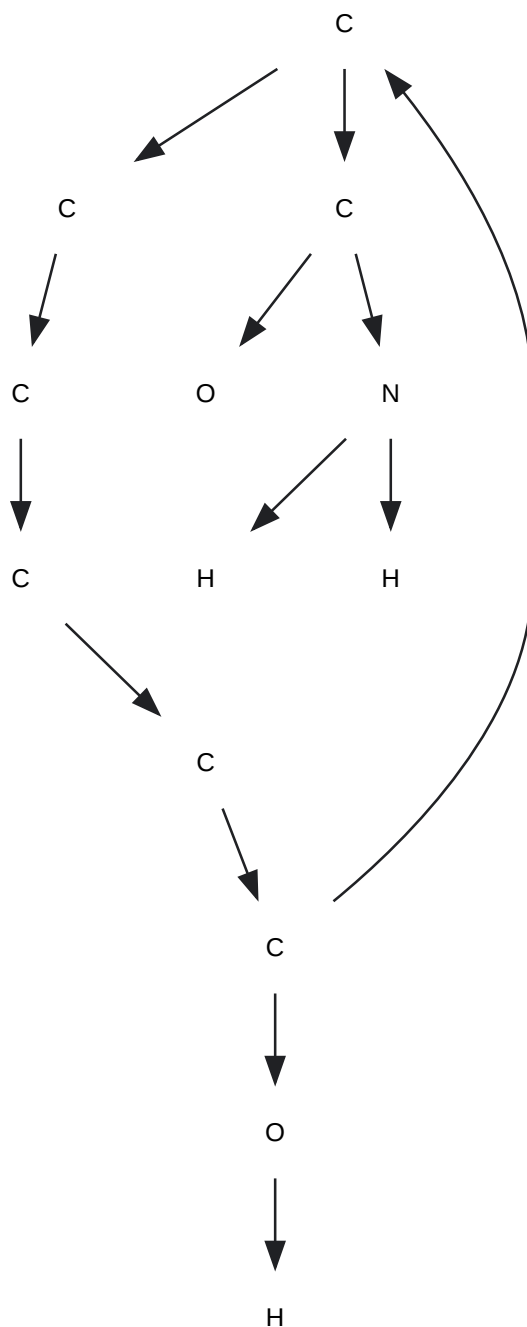
| Parameter                | Salicylamide Form I<br>(Ambient Pressure) | Salicylamide Form II (High Pressure)          |
|--------------------------|---|---|
| Crystal System           | Monoclinic                                | Orthorhombic                                  |
| Space Group              | I2/a (or C2/c)                            | P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub> |
| a (Å)                    | 12.92                                     | Data not available in search results          |
| b (Å)                    | 4.98                                      | Data not available in search results          |
| c (Å)                    | 21.04                                     | Data not available in search results          |
| α (°)                    | 90  | 90  |
| β (°)                    | 91.8                                      | 90  |
| γ (°)                    | 90  | 90  |
| Volume (Å <sup>3</sup> ) | 1353.0                                    | Data not available in search results          |
| Z                        | 8   | Data not available in search results          |
| CCDC Number              | 751100[5]                                 | Data not available in search results          |

Note: Detailed unit cell parameters for Form II were not available in the provided search results. Researchers are encouraged to consult the Cambridge Structural Database (CSDC) for the complete crystallographic information file (CIF) for both polymorphs.

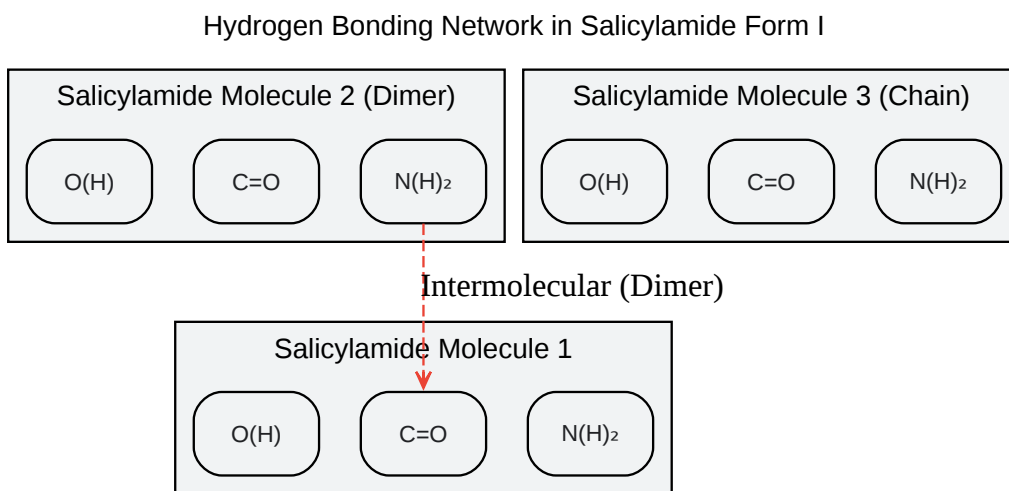
## Molecular and Supramolecular Structure

The molecular structure of **salicylamide** and its arrangement within the crystal lattice are pivotal to its physicochemical properties.

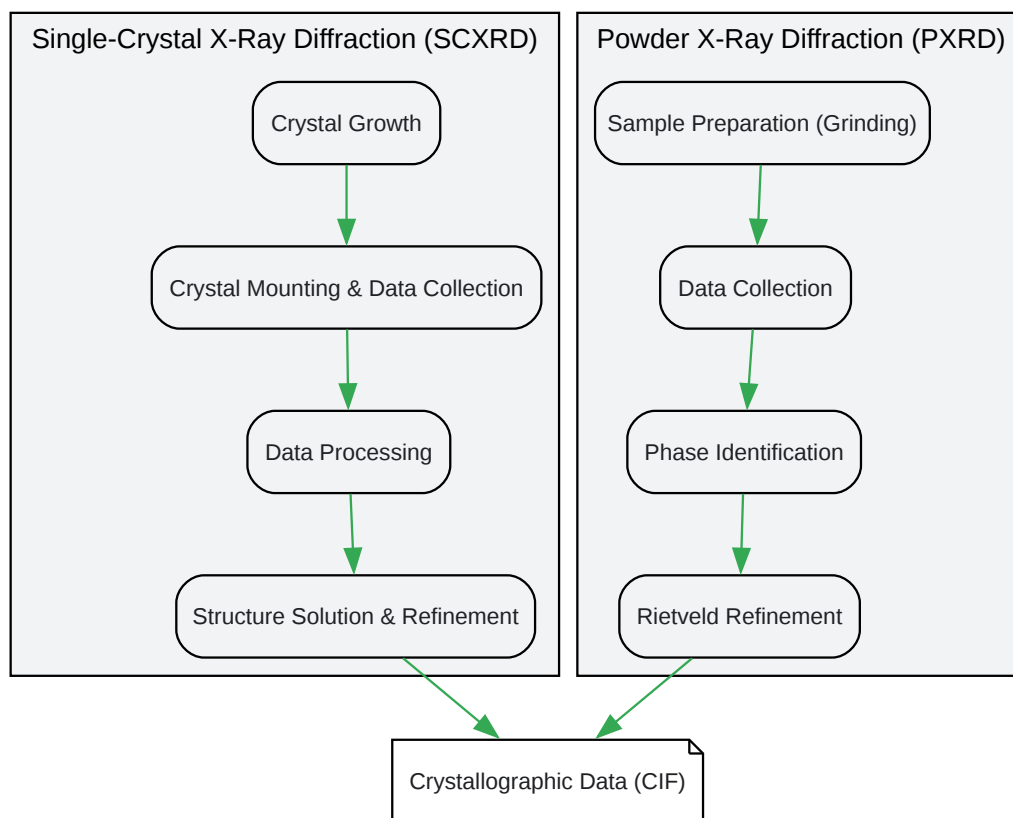
## Molecular Structure of Salicylamide

[Click to download full resolution via product page](#)Molecular structure of **salicylamide**.

The crystal packing is stabilized by a network of hydrogen bonds, leading to the formation of supramolecular synthons. In Form I, molecules form centrosymmetric dimers through intermolecular N-H...O hydrogen bonds between the amide groups. These dimers are further linked by O-H...O hydrogen bonds involving the hydroxyl group and the carbonyl oxygen of a neighboring dimer.



## Experimental Workflow for Crystal Structure Analysis



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